KT5720

Vue d'ensemble

Description

KT 5720 est un dérivé d'hexyle ester de K-252a, connu pour son inhibition puissante et sélective de la protéine kinase A (PKA). La protéine kinase A est une kinase sérine-thréonine qui joue un rôle crucial dans la voie de signalisation de l'adénosine monophosphate cyclique (AMPc), régulant divers processus cellulaires tels que le métabolisme, le transport des ions et la transcription des gènes .

Applications De Recherche Scientifique

KT 5720 has been extensively used in scientific research to study the role of protein kinase A in various cellular and physiological events. Some notable applications include:

Cell Signaling: KT 5720 is used to inhibit protein kinase A activity, helping researchers understand the signaling pathways regulated by this kinase.

Apoptosis Studies: The compound has been used to study the modulation of apoptosis in human leukemia cells.

Memory Research: KT 5720 has been employed in experiments to investigate the role of protein kinase A in memory formation and retention.

Renal Cell Injury: Research has shown that KT 5720 can block the protective effects of cyclic adenosine monophosphate on free radical-induced renal cell injury.

Mécanisme D'action

Target of Action

KT5720 is a potent, selective inhibitor of Protein Kinase A (PKA) . PKA is a key enzyme involved in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

This compound acts as a cell-permeable, reversible, and ATP-competitive inhibitor of PKA . It competes with ATP to bind to the active site of PKA, thereby inhibiting the kinase’s activity . This inhibition results in a decrease in the phosphorylation of PKA’s substrates, altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PKA by this compound affects various biochemical pathways. For instance, it has been shown to attenuate hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity, which leads to a decrease in intracellular Ca2+ concentrations . This can result in the suppression of the excitability of dorsal root ganglion (DRG) neurons .

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of PKA by this compound has several cellular effects. It can prevent apoptosis in human pulmonary microvascular endothelial cells (HPMECs) induced by high-dose X-irradiation . It also reduces the excitability of DRG neurons by decreasing intracellular Ca2+ concentrations .

Analyse Biochimique

Biochemical Properties

KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), this compound has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in HPMECs, this compound was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .

Transport and Distribution

Given its cell-permeable nature , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.

Méthodes De Préparation

KT 5720 est synthétisé par modification chimique de K-252a. La préparation implique l'estérification de K-252a avec l'hexanol, ce qui conduit à la formation de KT 5720. Le composé est généralement stocké sous atmosphère sèche à -20°C et protégé de la lumière pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

KT 5720 est un inhibiteur cellulaire-perméable, réversible et compétitif à l'ATP de la protéine kinase A. Il n'affecte pas de manière significative les activités de la protéine kinase C, de la protéine kinase G et de la kinase de la chaîne légère de la myosine . Le composé subit diverses réactions, notamment :

Oxydation et réduction : KT 5720 peut participer à des réactions redox, bien que les détails spécifiques de ces réactions soient limités.

Substitution : Le groupe hexyle ester dans KT 5720 peut être substitué dans des conditions spécifiques, conduisant à la formation de dérivés présentant des activités biologiques modifiées.

Applications de recherche scientifique

KT 5720 a été largement utilisé dans la recherche scientifique pour étudier le rôle de la protéine kinase A dans divers événements cellulaires et physiologiques. Voici quelques applications notables :

Signalisation cellulaire : KT 5720 est utilisé pour inhiber l'activité de la protéine kinase A, aidant les chercheurs à comprendre les voies de signalisation régulées par cette kinase.

Études de l'apoptose : Le composé a été utilisé pour étudier la modulation de l'apoptose dans les cellules de leucémie humaine.

Recherche sur la mémoire : KT 5720 a été utilisé dans des expériences pour étudier le rôle de la protéine kinase A dans la formation et la rétention de la mémoire.

Lésion des cellules rénales : Des recherches ont montré que KT 5720 peut bloquer les effets protecteurs de l'adénosine monophosphate cyclique sur les lésions des cellules rénales induites par les radicaux libres.

Mécanisme d'action

KT 5720 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP de la protéine kinase A, empêchant ainsi la phosphorylation des protéines cibles. Cette inhibition perturbe les voies de signalisation régulées par la protéine kinase A, affectant divers processus cellulaires tels que le métabolisme, le transport des ions et la transcription des gènes . De plus, il a été démontré que KT 5720 réduit l'excitabilité des neurones du ganglion de la racine dorsale en atténuant l'activité du canal hyperpolarisé activé par les nucléotides cycliques et en réduisant les concentrations intracellulaires de calcium .

Comparaison Avec Des Composés Similaires

KT 5720 est unique par sa grande spécificité et sa puissance en tant qu'inhibiteur de la protéine kinase A. Parmi les composés similaires, citons :

H-89 : Un autre inhibiteur puissant de la protéine kinase A, mais avec un éventail plus large d'inhibition des kinases.

Rp-cAMPS : Un inhibiteur compétitif de la protéine kinase dépendante de l'adénosine monophosphate cyclique, mais moins puissant que KT 5720.

PKI (14-22) : Un inhibiteur peptidique de la protéine kinase A, souvent utilisé dans des études nécessitant une grande spécificité.

KT 5720 se distingue par sa grande sélectivité et son inhibition réversible, ce qui en fait un outil précieux dans les recherches axées sur les voies de signalisation de la protéine kinase A .

Propriétés

IUPAC Name |

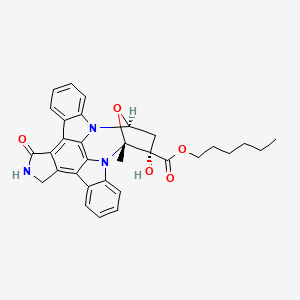

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910614 | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108068-98-0 | |

| Record name | KT 5720 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KT 5720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KT5720 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KT-5720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is KT5720's primary molecular target?

A: this compound is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with PKA?

A: this compound acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]

Q3: What are the downstream consequences of PKA inhibition by this compound?

A3: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:

- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]

- Altered cellular morphology: In certain cell types, this compound can induce changes in cell shape and cytoskeletal organization. [, , , , ]

- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by this compound can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]

- Effects on cell survival and apoptosis: this compound can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]

Q4: Does this compound have any known off-target effects?

A: Yes, research has shown that this compound can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.